(3aR,4S,9bS)-6,7-dichloro-4-(pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
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Overview
Description
(3AR,4S,9BS)-6,7-DICHLORO-4-(2-PYRIDYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLINE is a complex organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,4S,9BS)-6,7-DICHLORO-4-(2-PYRIDYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLINE typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclocondensation of aromatic amines, aldehydes, and cyclopentadiene in the presence of a catalyst . The reaction conditions often include the use of solvents like water or ionic liquids to facilitate the reaction and improve yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of green chemistry principles, such as solvent-free conditions and microwave irradiation, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(3AR,4S,9BS)-6,7-DICHLORO-4-(2-PYRIDYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, typically using reagents like chlorine or nitric acid
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products. Catalysts like palladium or platinum are frequently used to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, (3AR,4S,9BS)-6,7-DICHLORO-4-(2-PYRIDYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLINE is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in various diseases .
Medicine
Medically, this compound is being investigated for its potential therapeutic effects. It has shown activity against certain types of cancer cells and is being explored as a potential anticancer agent .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of (3AR,4S,9BS)-6,7-DICHLORO-4-(2-PYRIDYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets. It binds to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Quinolone: Known for its antibacterial properties.
Pyrazoloquinoline: Another derivative with diverse pharmacological activities
Uniqueness
What sets (3AR,4S,9BS)-6,7-DICHLORO-4-(2-PYRIDYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLINE apart is its unique combination of a pyridyl group and a tetrahydroquinoline moiety, which provides it with distinct chemical and biological properties .
Properties
Molecular Formula |
C17H14Cl2N2 |
---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
(3aR,4S,9bS)-6,7-dichloro-4-pyridin-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C17H14Cl2N2/c18-13-8-7-12-10-4-3-5-11(10)16(21-17(12)15(13)19)14-6-1-2-9-20-14/h1-4,6-11,16,21H,5H2/t10-,11+,16-/m0/s1 |
InChI Key |
RVLGEBUGZCHUPY-USBNGQNGSA-N |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=CC(=C3Cl)Cl)C4=CC=CC=N4 |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=CC(=C3Cl)Cl)C4=CC=CC=N4 |
Origin of Product |
United States |
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